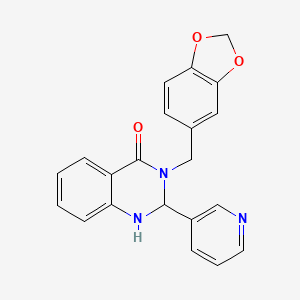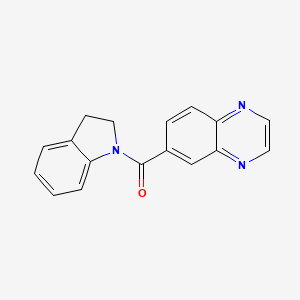
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BDBM, and it belongs to the class of quinazolinone derivatives. BDBM has been extensively studied for its pharmacological properties, and it has shown promising results in various preclinical studies.
作用機序
The mechanism of action of BDBM is not fully understood. However, it has been shown to inhibit the activity of various enzymes and receptors, including phosphodiesterase 10A, which is involved in the regulation of dopamine signaling. BDBM has also been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19.
Biochemical and Physiological Effects:
BDBM has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases. BDBM has also been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer.
実験室実験の利点と制限
BDBM has several advantages for lab experiments. It is a small molecule, which makes it easy to synthesize and modify. BDBM has also been shown to have good pharmacokinetic properties, which makes it a potential drug candidate for oral administration. However, BDBM has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells in culture. BDBM is also expensive to synthesize, which limits its availability for research purposes.
将来の方向性
There are several future directions for the research of BDBM. One potential direction is to investigate its potential as a drug candidate for the treatment of COVID-19. BDBM has been found to inhibit the activity of the SARS-CoV-2 main protease, which makes it a potential drug candidate for the treatment of COVID-19. Another potential direction is to investigate its potential as a drug candidate for the treatment of cancer. BDBM has been found to induce apoptosis in cancer cells, which makes it a potential drug candidate for the treatment of cancer. Finally, future research could investigate the potential of BDBM as a drug candidate for the treatment of inflammatory diseases. BDBM has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential drug candidate for the treatment of inflammatory diseases.
Conclusion:
In conclusion, 3-(1,3-Benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has shown promising results in various preclinical studies. It has potential therapeutic applications for the treatment of various diseases, including cancer, inflammatory diseases, and COVID-19. Further research is needed to fully understand its mechanism of action and to investigate its potential as a drug candidate.
合成法
The synthesis of BDBM involves a multi-step process that includes the reaction of 2-aminopyridine with 2-cyanobenzaldehyde to form 2-(2-cyanobenzyl)pyridine. This intermediate is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product, BDBM. The synthesis of BDBM has been optimized to yield high purity and high yield.
科学的研究の応用
BDBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. BDBM has been found to inhibit the activity of various enzymes and receptors, which makes it a potential drug candidate for the treatment of various diseases.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-pyridin-3-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-21-16-5-1-2-6-17(16)23-20(15-4-3-9-22-11-15)24(21)12-14-7-8-18-19(10-14)27-13-26-18/h1-11,20,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHVILSPELQVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(NC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-(2,4-Dimethylphenyl)sulfonylpiperazin-1-yl]methyl]-5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazole](/img/structure/B7453738.png)

![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B7453770.png)
![3'-[(1-Propyltetrazol-5-yl)methyl]spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7453774.png)
![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B7453780.png)
![1-(2,3-Dihydroindol-1-yl)-2-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7453784.png)

![N-[1-(furan-2-yl)ethyl]-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7453796.png)
![1-[2-[[5-(4-Tert-butylphenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxamide](/img/structure/B7453805.png)
![3'-[(5-Methyl-1,2-oxazol-3-yl)methyl]spiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7453807.png)
![2,6-Dimethyl-4-[[5-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7453813.png)

![N-cyclopropyl-N-(1,1-dioxothiolan-3-yl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7453838.png)
![N-[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7453845.png)